2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a benzyl group, a hydroxyl group, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazine ring, which is a common structural motif in various bioactive compounds. These compounds can interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. Generally, compounds with a 1,2,4-triazine ring can form non-covalent interactions (such as hydrogen bonding and π-π stacking) with their targets, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could potentially alter the flux through that pathway .
Pharmacokinetics
The compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) would depend on various factors, including its chemical structure and the route of administration. For example, the presence of a phenyl ring could potentially enhance the compound’s lipophilicity, which might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the downstream effects of modulating that target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with benzylamine under controlled conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine intermediate with thiol-containing compounds under suitable conditions.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The benzyl and phenylacetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Comparison with Similar Compounds
Similar Compounds
2-[(6-benzyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-[(6-benzyl-5-methoxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties and interactions.
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-methylacetamide: Substitution of the phenyl group with a methyl group, which may influence its binding affinity and specificity.
Uniqueness
The presence of the hydroxyl group in 2-[(6-benzyl-5-hydroxy-1
Properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(19-14-9-5-2-6-10-14)12-25-18-20-17(24)15(21-22-18)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPIWUWTCXBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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